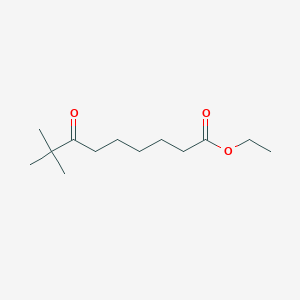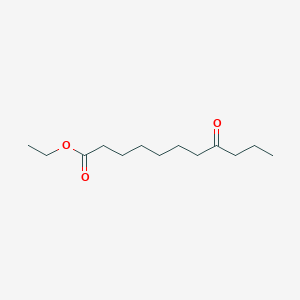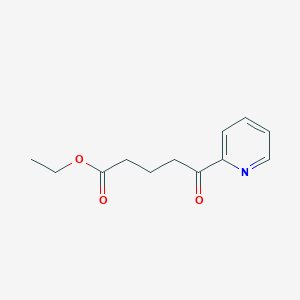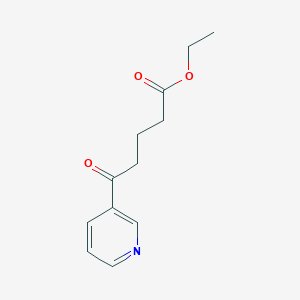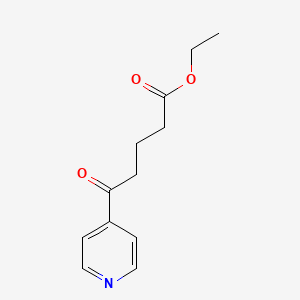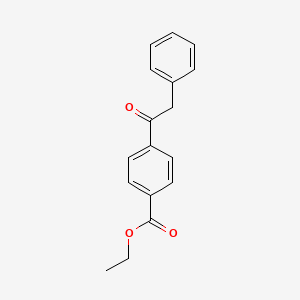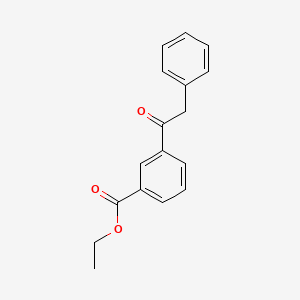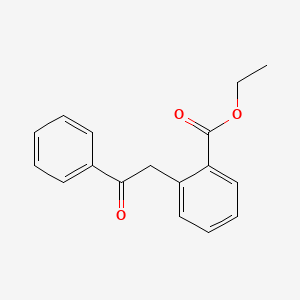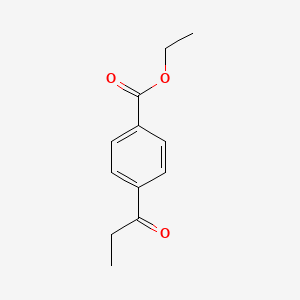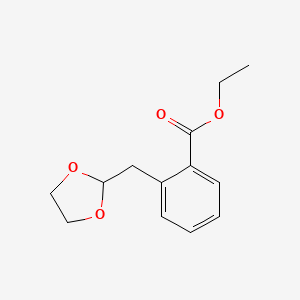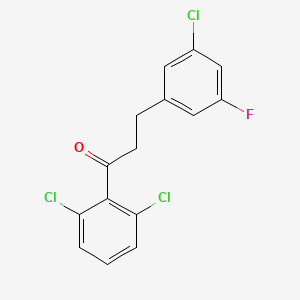
3-(3-Chloro-5-fluorophenyl)-2',6'-dichloropropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The closest compound I found is “3-Chloro-5-fluorophenylboronic Acid” which is a white crystalline powder . It’s used in scientific research and has a molecular weight of 174.36 g/mol .
Molecular Structure Analysis
The molecular formula of “3-Chloro-5-fluorophenylboronic Acid” is C6H5BClFO2 . The structure includes a benzene ring with chlorine and fluorine substituents, and a boronic acid group .
Physical And Chemical Properties Analysis
“3-Chloro-5-fluorophenylboronic Acid” is a white crystalline powder . It has a molecular weight of 174.36 g/mol and a molecular formula of C6H5BClFO2 . It’s slightly soluble in water .
Aplicaciones Científicas De Investigación
Synthesis and Spectral Analysis
- Synthesis of Derivatives : The compound has been involved in the synthesis of derivatives such as 7-chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and 7-chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4-(1H)-one, indicating its role in creating potentially valuable new molecules (Satheeshkumar et al., 2017).
Anti-pathogenic Activity
- Development of Anti-microbial Agents : Derivatives with similar components have demonstrated significant antipathogenic activity, especially against resistant strains like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests the potential of the compound or its derivatives in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Chemical Reactivity and Polymerization
- Study of Chemical Reactivity : The compound, or closely related compounds, have been studied for their chemical reactivity, molecular electrostatic potential, and frontier orbitals. This type of research is crucial for understanding how these compounds might interact in chemical reactions, which is essential for designing new materials or drugs (Satheeshkumar et al., 2017).
- Polymer Synthesis : There has been research into the polymerization of related compounds, indicating potential applications in creating new types of polymers with specific properties like high glass transition temperatures, which might be useful in various industries ranging from manufacturing to electronics (Kim et al., 1999).
Antimicrobial and Antitumor Applications
- Synthesis of Biologically Active Molecules : The structure has been used to synthesize molecules with known pharmacophores, indicating its utility in creating new biologically active molecules which might have applications in treating various diseases or conditions (Holla et al., 2003).
- Antimicrobial and Antitumor Activities : Similar compounds have been synthesized and tested for antimicrobial and antitumor activities, showing promising results. This highlights the potential of the compound in contributing to the development of new drugs for treating infections and cancer (Bhat et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3FO/c16-10-6-9(7-11(19)8-10)4-5-14(20)15-12(17)2-1-3-13(15)18/h1-3,6-8H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYXHSZZIPCRSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC(=CC(=C2)Cl)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644981 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898751-60-5 |
Source


|
| Record name | 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(2,6-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

